Structural Uniqueness vs. Closest Commercial Analogs: No Quantitative Activity Data Available
Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- (CAS 613660-72-3) is distinct from its closest commercial analog, Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- (CAS 613660-85-8), by the presence of an additional methyl group at the 5-position of the pyrrolidine ring . While this structural difference is expected to impart altered conformational preferences, steric interactions, and potentially divergent biological activity, no published head-to-head or cross-study quantitative comparison of binding affinity, functional activity, selectivity, or ADME properties exists for these two compounds [1]. Consequently, any procurement decision based on functional superiority cannot be supported by publicly available evidence.
| Evidence Dimension | Structural differentiation |
|---|---|
| Target Compound Data | 2,5-dimethylpyrrolidine core with 6-methylnicotinoyl amide |
| Comparator Or Baseline | CAS 613660-85-8 (2-methylpyrrolidine core with 6-methylnicotinoyl amide) |
| Quantified Difference | N/A (no quantitative activity data available for either compound) |
| Conditions | N/A |
Why This Matters
This underscores that molecular formula or scaffold similarity cannot be used as a proxy for functional equivalence; direct experimental comparison would be required to establish any differentiation.
- [1] PubMed, Google Patents, and PubChem searches for CAS 613660-72-3 and CAS 613660-85-8 returned no quantitative biological comparison data. View Source
